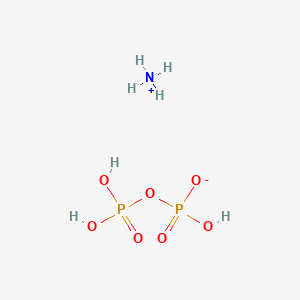![molecular formula C22H45N5O12 B12300413 4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits bactericidal activity, particularly effective against Staphylococcus aureus and a range of gram-negative bacteria . This compound is known for its potent antibacterial properties and is used in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Butikacin is synthesized through the modification of kanamycin A. The process involves the substitution of the 1-N position of kanamycin A with a (S)-4-amino-2-hydroxybutyl group . This modification enhances its antibacterial activity and reduces its toxicity compared to its parent compound.
Industrial Production Methods
The industrial production of butikacin involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the (S)-4-amino-2-hydroxybutyl group. The reaction conditions typically include controlled pH, temperature, and the use of specific catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Butikacin undergoes various chemical reactions, including:
Oxidation: Butikacin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in butikacin, altering its activity.
Substitution: The substitution of functional groups in butikacin can lead to the formation of new analogs with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving butikacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the chemical reactions of butikacin include various analogs with modified antibacterial properties. These analogs are studied for their potential use in treating different bacterial infections and for their reduced toxicity profiles .
科学的研究の応用
Butikacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
作用機序
Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death .
類似化合物との比較
Similar Compounds
Butikacin is similar to other aminoglycoside antibiotics such as:
Amikacin: Another semisynthetic aminoglycoside with a similar mechanism of action but different spectrum of activity.
Gentamicin: A naturally occurring aminoglycoside with a broader spectrum of activity.
Kanamycin: The parent compound of butikacin, used as a starting material for its synthesis.
Uniqueness
Butikacin is unique due to its specific modification at the 1-N position with a (S)-4-amino-2-hydroxybutyl group, which enhances its antibacterial activity and reduces its toxicity compared to other aminoglycosides. This modification makes butikacin a valuable compound in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
特性
分子式 |
C22H45N5O12 |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2 |
InChIキー |
OCFOTEIMZBKQFS-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


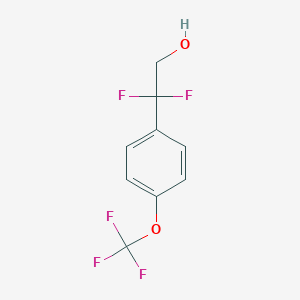
![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)
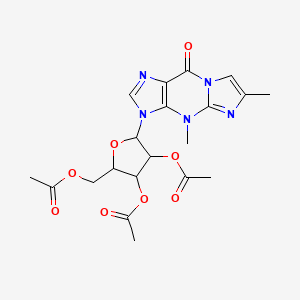
![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
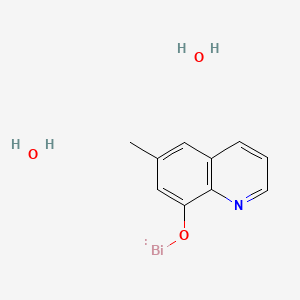
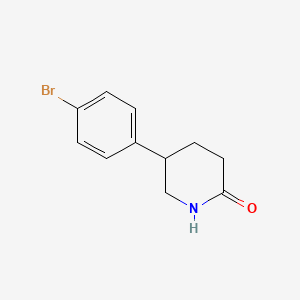
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
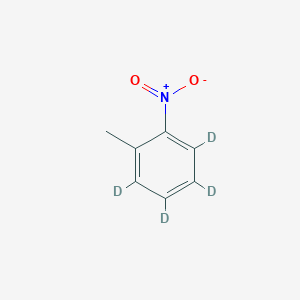
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)

